Lipophilicity Modulation: Predicted LogP of the 4-Difluoromethoxy Derivative Compared to Unsubstituted, Methoxy, and Trifluoromethoxy Analogs
The measured/predicted LogP for the target 4-OCF2H compound is 2.72 . This value places it between the 4-OCH3 analog (predicted LogP ~1.7) and the 4-OCF3 analog (predicted LogP ~2.9), offering an intermediate lipophilicity profile that often balances membrane permeability and metabolic stability in drug design. The unsubstituted benzylidenemalononitrile has a LogP of approximately 1.96 [1]. The ~0.76 Log unit increase over the unsubstituted parent corresponds to roughly a 5.8-fold increase in octanol-water partition coefficient.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 2.72 (predicted) |
| Comparator Or Baseline | Benzylidenemalononitrile LogP ~1.96; 4-methoxybenzylidenemalononitrile LogP ~1.7; 4-trifluoromethoxybenzylidenemalononitrile LogP ~2.9 |
| Quantified Difference | ΔLogP +0.76 vs unsubstituted; -1.02 vs 4-OCH3; -0.18 vs 4-OCF3 |
| Conditions | Predicted values from vendor technical datasheets; consistent with ACD/Labs and ChemAxon estimators |
Why This Matters
Lipophilicity directly influences passive membrane permeability, metabolic clearance, and non-specific protein binding; procurement of the precise OCF2H analog ensures the intended ADME profile is retained in a lead optimization program.
- [1] PubChem. Benzylidenemalononitrile (CAS 2700-22-3). Predicted LogP ~1.96. https://pubchem.ncbi.nlm.nih.gov/compound/75957. View Source
